1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol
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Overview
Description
1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of 1H-1,3-benzodiazole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a cyclohexyl group.
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutyl group instead of a cyclohexyl group.
Uniqueness
1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol is unique due to its specific combination of the benzodiazole ring and the cyclohexyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-((1H-Benzo[d]imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{16}N_{2}O
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against several cancer cell lines.
Key Findings :
- Cytotoxicity : The compound was tested against various human cancer cell lines such as prostate (PC-3), breast (MDA-MB-231), and gastric (HGC) cancers. Notably, it demonstrated an IC50 value of approximately 5.96 μM against MDA-MB-231 cells, indicating potent anticancer activity .
Mechanism of Action :
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of apoptosis in cancer cells, characterized by increased activation of caspase-3 and alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.96 |
PC-3 | Not specified |
HGC | Not specified |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens.
Research Insights :
Studies indicate that benzimidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, along with fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than 10 µg/mL, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 1 |
Escherichia coli | Not specified |
Candida albicans | 3.9 |
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on MDA-MB-231 Cells :
- Antimicrobial Efficacy Study :
Properties
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(8-4-1-5-9-14)10-16-11-15-12-6-2-3-7-13(12)16/h2-3,6-7,11,17H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXOUMLQHHWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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